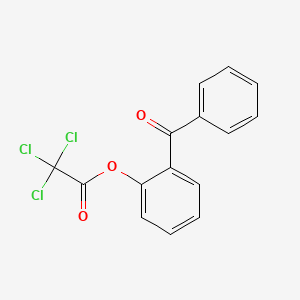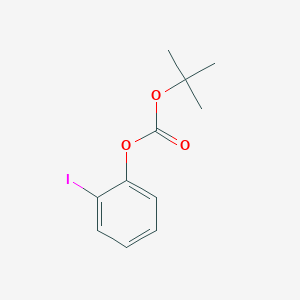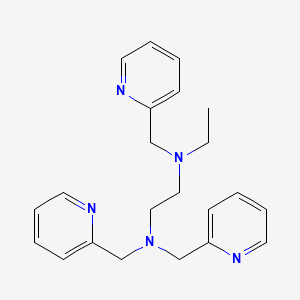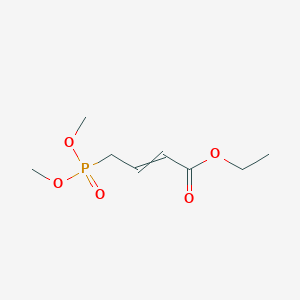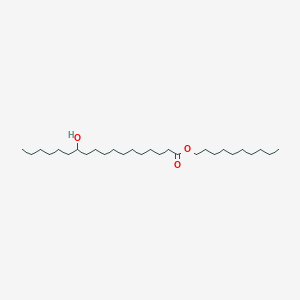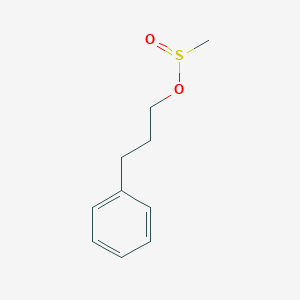
3-Phenylpropyl methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl methanesulfinate is an organosulfur compound with the molecular formula C10H14O2S It is characterized by the presence of a phenyl group attached to a propyl chain, which is further linked to a methanesulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropyl methanesulfinate typically involves the reaction of 3-phenylpropyl alcohol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH3SOCl→C6H5CH2CH2CH2SOCH3+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylpropyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfinate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Phenylpropyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenylpropyl methanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl methanesulfinate involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 3-Phenylpropyl methanesulfonate
- 3-Phenylpropyl sulfoxide
- 3-Phenylpropyl sulfone
Comparison:
- 3-Phenylpropyl methanesulfonate: Similar in structure but contains a sulfonate group instead of a sulfinyl group. It is more stable and less reactive.
- 3-Phenylpropyl sulfoxide: An oxidized form of 3-Phenylpropyl methanesulfinate. It has different reactivity and is used in different chemical transformations.
- 3-Phenylpropyl sulfone: Further oxidized form, with distinct chemical properties and applications.
This compound stands out due to its unique balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
393781-86-7 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
3-phenylpropyl methanesulfinate |
InChI |
InChI=1S/C10H14O2S/c1-13(11)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Clé InChI |
DOLLYQMFYVIQQU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



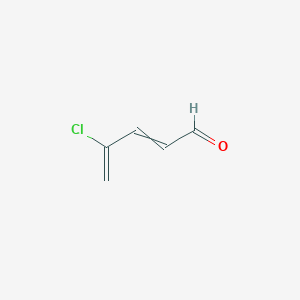
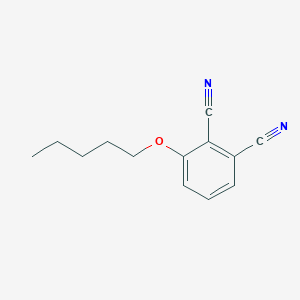
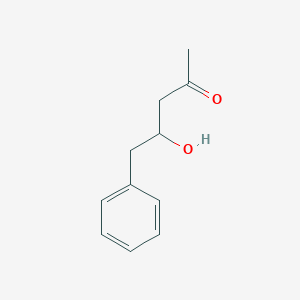
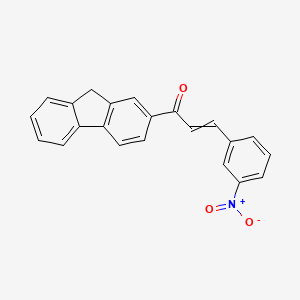
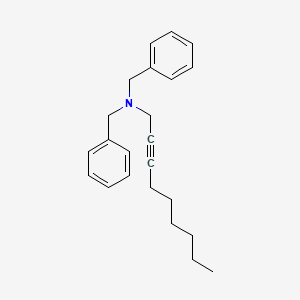
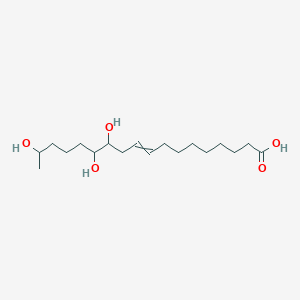
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)

